![molecular formula C10H20N2O4S B2913009 Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate CAS No. 480450-19-9](/img/structure/B2913009.png)

Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl carbamate derivatives are commonly used in pharmaceutical research . They are typically white solids and can be used as intermediates in various chemical reactions .

Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate, has been reported . The molecular formula is C10H20N2O3, with an average mass of 216.277 Da and a monoisotopic mass of 216.147400 Da .Chemical Reactions Analysis

Tert-butyl carbamate is involved in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate, include a density of 1.1±0.1 g/cm3, boiling point of 358.1±42.0 °C at 760 mmHg, and a flash point of 170.4±27.9 °C .Applications De Recherche Scientifique

Chemoselective Transformation of Amino Protecting Groups

Research by Sakaitani and Ohfune (1990) highlights the utility of tert-butyl carbamates, such as the silyl carbamate derivative, in the chemoselective transformation of amino protecting groups. The N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, has been synthesized from N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups. This compound serves as a versatile intermediate, reacting with a variety of electrophiles to yield N-ester type compounds efficiently under mild conditions. The research demonstrates the compound's potential in facilitating transformations essential for synthetic organic chemistry, particularly in the context of protecting group strategies and functional group interconversions Sakaitani & Ohfune, 1990.

Asymmetric Synthesis of Amines

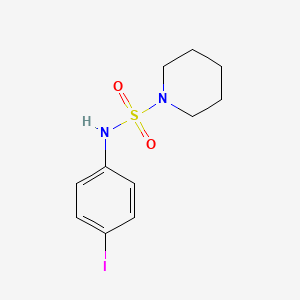

Ellman, Owens, and Tang (2002) have explored the use of N-tert-butanesulfinyl imines, closely related to tert-butyl carbamates, as intermediates in the asymmetric synthesis of amines. These intermediates, derived from tert-butanesulfinamide, enable the synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, amino acids, and amino alcohols. The tert-butanesulfinyl group plays a crucial role in activating the imines for nucleophilic addition and serves as a chiral directing group, showcasing the compound's significance in asymmetric synthesis and its potential in creating building blocks for drug discovery and development Ellman, Owens, & Tang, 2002.

Development of New Ligands for Asymmetric Catalysis

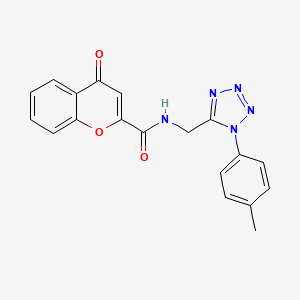

A more recent study by Wang et al. (2022) presents the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This work establishes a novel cascade pathway for assembling 3-aminochromones under mild conditions, highlighting the compound's utility in synthesizing diverse amino pyrimidines and broadening its applications in asymmetric catalysis. The development of such a versatile amidyl-radical precursor in their laboratory demonstrates the ongoing advancements in utilizing tert-butyl carbamates for complex chemical transformations and the synthesis of novel organic molecules Wang et al., 2022.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-8-4-5-17(14,15)6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPSAHJDHHOFHE-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCS(=O)(=O)C[C@@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)

![4-amino-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2912928.png)

![[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B2912931.png)

![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2912934.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)prop-2-en-1-one](/img/structure/B2912937.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2912938.png)

![5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2912939.png)

![4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2912946.png)

![4-[(3-amino-3-oxopropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2912947.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2912948.png)

![N-{[4-(4-methylphenyl)-2-oxo-1,2-dihydroquinolin-3-yl]methyl}benzenesulfonamide](/img/structure/B2912949.png)